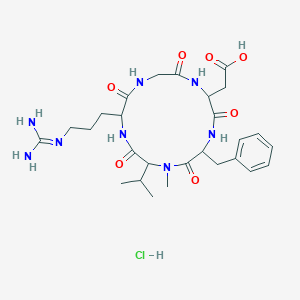

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride (1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

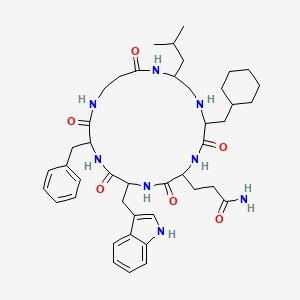

Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride, also known as Cilengitide, is a cyclic peptide that functions as an integrin inhibitor. It specifically targets integrins αvβ3 and αvβ5, which are involved in cell adhesion and signaling processes. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The initial amino acid is attached to a solid resin.

Coupling: Subsequent amino acids are coupled to the growing chain using coupling reagents like HBTU or DIC.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for further coupling.

Cyclization: The linear peptide is cyclized to form the cyclic structure.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Cyclo(L-Arginylglycyl-L-α-Aspartyl-D-Phenylalanyl-N-Methyl-L-Valyl), Hydrochlorid, durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen des Peptids modifizieren, was möglicherweise seine biologische Aktivität verändert.

Reduktion: Reduktionsreaktionen können verwendet werden, um Disulfidbrücken innerhalb des Peptids zu modifizieren.

Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Peptid einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder andere Reduktionsmittel.

Substitution: Verschiedene Alkylierungsmittel.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zur Bildung von Sulfoxiden oder Sulfonen führen, während Reduktion zur Spaltung von Disulfidbrücken führen kann .

Wissenschaftliche Forschungsanwendungen

Cyclo(L-Arginylglycyl-L-α-Aspartyl-D-Phenylalanyl-N-Methyl-L-Valyl), Hydrochlorid, hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeug verwendet, um Integrin-Ligand-Wechselwirkungen zu untersuchen.

Biologie: Untersucht auf seine Rolle bei Zellhaftung, Migration und Signalgebung.

Medizin: Als potenzieller therapeutischer Wirkstoff für Krebs, insbesondere Glioblastom, untersucht, da er Angiogenese und Tumorwachstum hemmen kann.

Industrie: Wird bei der Entwicklung neuer Integrin-Inhibitoren und verwandter Verbindungen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von Cyclo(L-Arginylglycyl-L-α-Aspartyl-D-Phenylalanyl-N-Methyl-L-Valyl), Hydrochlorid, beinhaltet seine Bindung an die Integrine αvβ3 und αvβ5. Durch die Hemmung dieser Integrine stört die Verbindung Zellhaftungs- und Signalwege, die für das Tumorwachstum und die Angiogenese entscheidend sind. Diese Hemmung führt zu einer verringerten Proliferation, Migration und Überlebensfähigkeit von Tumorzellen .

Wirkmechanismus

The mechanism of action of Cyclo(L-arginylglycyl-L-alpha-aspartyl-D-phenylalanyl-N-Methyl-L-valyl), hydrochloride involves its binding to integrins αvβ3 and αvβ5. By inhibiting these integrins, the compound disrupts cell adhesion and signaling pathways that are crucial for tumor growth and angiogenesis. This inhibition leads to reduced tumor cell proliferation, migration, and survival .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Pentapeptid RGD: Ein weiterer Integrin-Inhibitor mit einem ähnlichen Wirkmechanismus.

Cilengitide-Analoga: Modifizierte Versionen von Cilengitide mit unterschiedlicher Wirksamkeit und Selektivität.

Einzigartigkeit

Cyclo(L-Arginylglycyl-L-α-Aspartyl-D-Phenylalanyl-N-Methyl-L-Valyl), Hydrochlorid, zeichnet sich durch seine hohe Selektivität für Integrine αvβ3 und αvβ5 aus, was es zu einem wirksamen Hemmer der Angiogenese und des Tumorwachstums macht. Seine zyklische Struktur trägt auch zu seiner Stabilität und Bioverfügbarkeit bei .

Eigenschaften

Molekularformel |

C27H41ClN8O7 |

|---|---|

Molekulargewicht |

625.1 g/mol |

IUPAC-Name |

2-[5-benzyl-11-[3-(diaminomethylideneamino)propyl]-7-methyl-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;hydrochloride |

InChI |

InChI=1S/C27H40N8O7.ClH/c1-15(2)22-25(41)33-17(10-7-11-30-27(28)29)23(39)31-14-20(36)32-18(13-21(37)38)24(40)34-19(26(42)35(22)3)12-16-8-5-4-6-9-16;/h4-6,8-9,15,17-19,22H,7,10-14H2,1-3H3,(H,31,39)(H,32,36)(H,33,41)(H,34,40)(H,37,38)(H4,28,29,30);1H |

InChI-Schlüssel |

JSBRBZVFFMRGCI-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1C)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(S)-(2-diphenylphosphanyl-4,5-dimethoxyphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298207.png)

![N-[(1S)-1-[2-[tert-butyl(diphenyl)silyl]oxyphenyl]-2-diphenylphosphanylethyl]-2-methylpropane-2-sulfinamide](/img/structure/B12298213.png)

![zinc;(1Z,11Z,20Z,28Z)-2,11,20,29-tetraza-37,38,39,40-tetrazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,20,22(27),23,25,28-undecaene-6,15,24,33-tetramine](/img/structure/B12298215.png)

![2-[[2-chloro-3-(2-methylpyridin-3-yl)-1-benzothiophen-5-yl]carbamoylamino]-N-[3-[methyl-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]amino]propyl]acetamide](/img/structure/B12298221.png)

![[3,4,5-triacetyloxy-6-[[3-acetyloxy-6-methoxy-5-prop-2-enoxy-4-[3,4,5-triacetyloxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate](/img/structure/B12298244.png)

![7-but-2-ynyl-8-ethoxy-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-5H-purin-7-ium-2,6-dione](/img/structure/B12298268.png)

![Tert-butyl 4-((8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)methyl)piperidine-1-carboxylate](/img/structure/B12298288.png)